molecular formula C18H24N4O B2710301 3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899943-45-4

3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2710301
CAS No.: 899943-45-4
M. Wt: 312.417
InChI Key: BLGHODYTYOOBJV-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a cyclopentylamino group, an isopropylbenzyl group, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.

    Introduction of the Cyclopentylamino Group: This step involves the nucleophilic substitution of a halogenated triazine intermediate with cyclopentylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine.

    Attachment of the Isopropylbenzyl Group: The final step involves the alkylation of the triazine intermediate with 4-isopropylbenzyl chloride. This reaction can be facilitated by using a strong base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazinone core or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for designing new drugs. Its triazine core is known for its biological activity, and modifications can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentylamino and isopropylbenzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a cyclohexyl group and a methylbenzyl group.

    3-(Cyclopentylamino)-6-(4-tert-butylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a tert-butylbenzyl group.

Uniqueness

3-(Cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(cyclopentylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(2)14-9-7-13(8-10-14)11-16-17(23)20-18(22-21-16)19-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGHODYTYOOBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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